Perfluorotetraglyme

Description

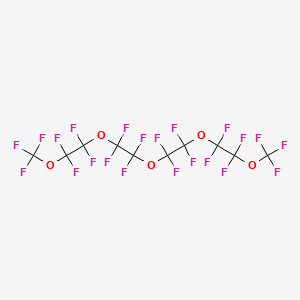

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-1-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F22O5/c11-1(12,3(15,16)34-5(19,20)7(23,24)36-9(27,28)29)33-2(13,14)4(17,18)35-6(21,22)8(25,26)37-10(30,31)32 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAHPKOIQCXOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O(CF2CF2O)4CF3, C10F22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2,5,8,11,14-Pentaoxapentadecane, 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15,15-docosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896479 | |

| Record name | 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15,15-Docosafluoro-2,5,8,11,14-pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64028-06-4 | |

| Record name | 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15,15-Docosafluoro-2,5,8,11,14-pentaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotetraglyme | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Perfluorotetraglyme

Direct Fluorination Techniques for Perfluorotetraglyme Synthesis

Direct fluorination, utilizing elemental fluorine (F₂), is a powerful method for the exhaustive replacement of hydrogen atoms with fluorine. However, the extreme reactivity of fluorine necessitates precise control over reaction conditions to prevent undesirable side reactions.

The direct fluorination of organic compounds is a highly exothermic process that proceeds through a free radical chain mechanism. researchgate.net20.210.105 Uncontrolled reactions can lead to extensive fragmentation of the carbon skeleton. nih.gov Consequently, controlling the reaction kinetics is paramount for achieving a high yield of the desired perfluorinated product.

Several strategies are employed to manage the reaction rate:

Inert Gas Dilution: Elemental fluorine is typically diluted with an inert gas, such as helium or nitrogen, to moderate its reactivity. 20.210.105

Temperature Control: Low temperatures are often used to reduce the reaction rate and minimize fragmentation.

Gradual Introduction of Reactants: The hydrocarbon precursor is introduced into the reaction medium at a slow, controlled rate, ensuring that it is always present in low concentration relative to the fluorinating agent. nih.gov

The kinetics of direct fluorination of polymers like polyethylene (B3416737) have been shown to be a diffusion-controlled process. researchgate.net While tetraglyme (B29129) is a liquid, similar principles of mass transfer and reaction rate control are applicable to ensure the reaction proceeds smoothly.

The high energy released during the formation of C-F bonds can lead to thermal degradation and fragmentation of the parent molecule if not properly dissipated. In the case of polyethers like tetraglyme, both C-C and C-O bond cleavage can occur. Studies on the fragmentation of perfluoroethers have shown that cleavage can be induced by low-energy electrons, leading to the loss of fragments such as CF₃, CF₂O, and other smaller units. researchgate.net

To control these degradation pathways during synthesis, specialized reactor designs are often employed. The "jet fluorination" apparatus and reactors packed with metal catalysts (e.g., copper or silver) help to dissipate heat and manage the reaction. 20.210.105fk100.de Furthermore, conducting the fluorination in a perfluorinated solvent can help to solubilize the partially fluorinated intermediates and manage the heat of reaction. nih.gov

The synthesis of shorter-chain perfluoroglymes, such as perfluoroglyme and perfluorodiglyme (B1317659), by direct fluorination has been reported. sibran.ru These syntheses provide a valuable benchmark for understanding the challenges associated with the synthesis of this compound.

| Compound | Precursor | Yield (%) | Reference |

| Perfluoroglyme | Monoglyme | 21 | sibran.ru |

| Perfluorodiglyme | Diglyme | 16 | sibran.ru |

The lower yields for these smaller homologues highlight the inherent difficulties of the direct fluorination process for polyethers. sibran.ru As the chain length of the glyme increases to tetraglyme, the number of potential reaction sites increases, making it even more challenging to achieve complete fluorination without fragmentation. The increased molecular weight and viscosity of the intermediates can also pose challenges for mass and heat transfer.

Catalytic Approaches in Perfluorinated Ether Synthesis

Catalytic methods offer the potential for more selective and less aggressive fluorination, potentially overcoming some of the limitations of direct fluorination. These approaches can be broadly categorized into heterogeneous and homogeneous catalysis.

Heterogeneous catalysis involves the use of a solid catalyst that is in a different phase from the reactants. ethz.ch This approach offers several advantages, including ease of catalyst separation and recycling. acs.org For the synthesis of perfluorinated compounds, heterogeneous catalysts can play a dual role: facilitating the C-F bond formation and helping to manage the energy of the reaction.

Potential heterogeneous catalysts for the fluorination of ethers include:

Metal Fluorides: Supported metal fluorides can act as catalysts for fluorination reactions.

Metal Oxides: Alumina-based catalysts have shown promise in the destruction of per- and polyfluoroalkyl substances at lower temperatures, suggesting their potential utility in controlled fluorination. epa.gov

Supported Metal Catalysts: Metals such as palladium and copper on various supports are known to catalyze a range of organic transformations and could be adapted for fluorination.

A patented process describes the use of metallic catalysts, such as metallic silver, to react perfluorinated ethers containing carboxylic acid fluoride (B91410) groups with fluorine at elevated temperatures to yield neutral perfluorinated ethers. fk100.de This indicates the feasibility of using heterogeneous catalysts in the final steps of perfluoroether synthesis.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in solution. matthey.com These catalysts are often highly selective and can operate under milder conditions than direct fluorination. uu.nl

While the direct catalytic perfluorination of a hydrocarbon ether using a homogeneous catalyst is not well-documented, various catalytic systems have been developed for the selective introduction of fluorine into organic molecules. These include:

Transition Metal Complexes: Complexes of palladium, rhodium, and other transition metals are widely used in cross-coupling reactions to form C-F bonds. acs.orgacs.org For example, palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols provides a route to fluorinated ethers. acs.org

Organocatalysts: Small organic molecules can also act as catalysts for fluorination. For instance, crown ethers have been shown to catalyze Sₙ2 fluorination reactions. mdpi.com

Lewis Acids: Lewis acids can activate substrates towards fluorination. acs.org

These catalytic systems typically use milder fluorinating agents than elemental fluorine, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). scilit.commdpi.com The application of these homogeneous catalytic methods to the exhaustive fluorination of tetraglyme would likely require a multi-step approach, rather than a one-pot perfluorination.

Development of Novel Synthetic Routes and Strategies

The synthesis of this compound, a fully fluorinated ether, traditionally relies on methods such as the direct fluorination of its hydrocarbon analog, tetraglyme, or the anionic ring-opening polymerization of perfluorinated epoxides. However, these conventional methods often involve harsh reagents, produce significant byproducts, and can be challenging to control, leading to a mixture of oligomers rather than a discrete compound. Consequently, significant research efforts have been directed towards developing more refined and sustainable synthetic strategies.

Eco-Friendly and Atom-Economical Methodologies

The development of eco-friendly and atom-economical routes to this compound is a key area of contemporary research. These methodologies aim to reduce waste, avoid hazardous substances, and maximize the incorporation of reactant atoms into the final product.

One promising eco-friendly approach involves the use of less hazardous fluorinating agents. While elemental fluorine (F₂) is highly effective, its extreme reactivity and toxicity necessitate specialized equipment and handling procedures. Milder and more selective fluorinating reagents are being explored to mitigate these safety concerns.

Atom economy, a concept central to green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgwikipedia.org Addition reactions are considered highly atom-economical as they, in principle, incorporate all reactant atoms into the final product. rsc.org In the context of this compound synthesis, this would favor methods that build the molecule through sequential additions rather than those involving leaving groups or protecting groups that are ultimately discarded as waste.

For instance, the synthesis of perfluoropolyethers (PFPEs), the class of compounds to which this compound belongs, can be achieved through the photo-oxidation of fluoroalkenes. nih.gov This method can be designed to be more atom-economical by optimizing the reaction to favor the desired oligomer length and minimizing the formation of unwanted byproducts.

| Synthetic Approach | Key Features | Atom Economy | Eco-Friendly Aspects |

| Direct Fluorination with F₂ | Highly effective for complete fluorination. | Moderate | Can generate significant HF byproduct. Use of hazardous F₂ gas. |

| Anionic Ring-Opening Polymerization | Allows for controlled polymerization of perfluorinated epoxides. | High | Can be designed to have high atom economy, but initiators and terminating agents may contribute to waste. Requires highly purified monomers and anhydrous conditions. |

| Photo-oxidation of Fluoroalkenes | Utilizes light to initiate polymerization with oxygen. | Variable | Can be performed under milder conditions. Byproducts can include toxic carbonyl fluoride. |

| Use of Novel Fluorinating Agents | Employs less hazardous reagents than F₂. | Variable | Improved safety profile. The atom economy depends on the specific reagent and reaction mechanism. |

Continuous Flow and Microreactor Synthesis Approaches

Continuous flow and microreactor technologies offer significant advantages for the synthesis of fluorinated compounds like this compound, addressing many of the challenges associated with traditional batch processing. nih.govnih.govmit.edudurham.ac.uk These systems provide enhanced control over reaction parameters, improved safety, and potential for seamless scalability. anton-paar.com

The small dimensions of microreactors lead to a high surface-area-to-volume ratio, enabling rapid heat exchange and precise temperature control. nih.gov This is particularly crucial for highly exothermic fluorination reactions, minimizing the risk of thermal runaways and the formation of unwanted byproducts. The efficient mixing in microreactors also enhances reaction rates and yields. nih.gov

Continuous flow systems allow for the safe handling of hazardous reagents, such as elemental fluorine, by generating and consuming them in situ, thereby minimizing the amount present at any given time. durham.ac.uk This approach significantly reduces the risks associated with storage and transportation of such materials. Furthermore, the automation and precise control offered by these systems can lead to higher product consistency and purity. nih.gov

The application of flow chemistry to perfluoroalkylation reactions has been demonstrated to be effective. researchgate.net While specific data for the continuous flow synthesis of this compound is limited, the principles and successful applications in related organofluorine chemistry suggest its high potential for producing this specific compound with improved efficiency and safety.

| Parameter | Batch Synthesis | Continuous Flow / Microreactor Synthesis |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential for runaway reactions. | Excellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. nih.gov |

| Mass Transfer | Limited by stirring efficiency, can result in inhomogeneous reaction mixtures. | Rapid and efficient mixing, leading to faster reaction rates and higher yields. nih.gov |

| Safety | Handling of large quantities of hazardous reagents poses significant risks. | In situ generation and consumption of hazardous reagents minimizes risk. durham.ac.uk |

| Scalability | Often challenging, requiring significant process redevelopment. | Scalable by operating the system for longer durations or by parallelizing multiple reactors. anton-paar.com |

| Process Control | Difficult to precisely control reaction parameters throughout the reactor volume. | Precise control over reaction time, temperature, and stoichiometry. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of Perfluorotetraglyme

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For perfluorotetraglyme, MS can confirm its identity and provide insights into its fragmentation pathways.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of molecular ions and fragment ions. For this compound (C₁₀F₂₂O₅), the theoretical exact mass is approximately 617.9394 Da nih.gov. HRMS analysis can confirm this mass with high precision, differentiating it from other compounds with similar nominal masses. While specific HRMS data for this compound was not directly found in the provided search results, HRMS is a standard technique for confirming the elemental composition of fluorinated compounds.

Mass spectrometry, particularly through techniques like MSⁿ (e.g., MS/MS, MS³), allows for the sequential fragmentation of precursor ions. This process generates characteristic fragment ions that can be used to deduce the structure of the molecule. Perfluorinated ethers typically undergo fragmentation via cleavage of C-O bonds or loss of perfluorinated alkyl groups (e.g., -CF₃, -CF₂CF₂O-). While specific fragmentation patterns for this compound were not detailed in the search results, general fragmentation of perfluoroethers can involve the loss of CF₃ groups or cleavage of the polyether chain. For instance, perfluorodiglyme (B1317659) (a shorter analog) shows fragmentation patterns upon electron attachment researchgate.net. Understanding these patterns helps in confirming the repeating units and end groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is indispensable for elucidating the detailed structure of organic molecules, including perfluorinated compounds. The unique magnetic properties of fluorine and carbon nuclei provide distinct signals that reveal connectivity and chemical environments.

¹⁹F NMR spectroscopy is particularly valuable for perfluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus alfa-chemistry.com. This compound, with the structure CF₃O(CF₂CF₂O)₃CF₃, is expected to exhibit distinct signals for its CF₃ and CF₂ groups. Generally, CF₃ groups attached to oxygen atoms appear at different chemical shifts compared to CF₂ groups within the ether chain alfa-chemistry.comucsb.edu. The chemical shifts are typically reported relative to CFCl₃ (0 ppm) alfa-chemistry.comcolorado.edu. For perfluorinated compounds, CF₃ groups are often found in the range of +40 to +80 ppm, while CF₂ groups can appear between +80 to +140 ppm ucsb.edu. The exact chemical shifts and any observed coupling constants (e.g., between CF₃ and adjacent CF₂ groups, or between adjacent CF₂ groups) would provide definitive proof of the structure.

¹³C NMR spectroscopy complements ¹⁹F NMR by providing information about the carbon backbone. In this compound, two types of carbon environments are expected: the CF₃ carbons and the CF₂ carbons. The chemical shifts for these carbons are significantly influenced by the electronegative fluorine atoms and oxygen atoms. Perfluorinated CF₃ carbons typically resonate at significantly lower field (higher ppm values) than their non-fluorinated counterparts, often in the range of 110-120 ppm. Similarly, perfluorinated CF₂ carbons are also deshielded, appearing in a different region, often around 115-125 ppm or higher, depending on their specific environment oregonstate.edulibretexts.orgwisc.edu. Coupling between ¹³C and ¹⁹F nuclei (¹JCF, ²JCF, etc.) is also expected and provides valuable structural information, with ¹JCF couplings often being large (hundreds of Hz) organicchemistrydata.org.

While ¹D NMR spectra (¹⁹F and ¹³C) are often sufficient for characterizing perfluorinated ethers, multidimensional NMR techniques can provide more detailed structural information, especially for complex molecules or to confirm assignments. Techniques like ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation) can establish correlations between fluorine and carbon nuclei separated by multiple bonds, confirming the connectivity within the molecule. Although less common for simple perfluorinated ethers, these techniques are powerful tools in complex structure elucidation when ¹D data is ambiguous jchps.comnptel.ac.inbruker.comroutledge.com. For this compound, ¹⁹F-¹³C correlation experiments would be particularly useful for assigning the CF₃ and CF₂ signals to their respective carbon atoms.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable tools for identifying functional groups and confirming the molecular structure of compounds like this compound. These methods probe the vibrational modes of molecules, generating unique spectral fingerprints that can be used for identification and structural analysis.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides insights into the functional groups present within a molecule by detecting the absorption of infrared radiation at specific wavelengths, which corresponds to molecular vibrations. For this compound, the presence of C-F bonds and C-O-C ether linkages are expected to dominate its FTIR spectrum.

The characteristic strong absorption bands associated with C-F stretching vibrations in perfluorinated compounds typically appear in the region of 1000-1300 cm⁻¹ apolloscientific.co.uk. This compound, with its numerous C-F bonds, is expected to exhibit intense and complex absorption patterns in this region, arising from the stretching of CF₃ and CF₂ groups. The C-O-C stretching vibrations of the ether linkages are generally observed in the range of 1100-1250 cm⁻¹. In this compound, the multiple ether linkages interspersed between perfluorinated segments would contribute to characteristic C-O-C stretching bands, likely overlapping with or appearing in close proximity to the C-F stretching absorptions. Specific assignments for this compound would involve analyzing the fine structure within the 1000-1300 cm⁻¹ region, differentiating between CF₃, CF₂, and C-O-C stretching modes.

While specific published FTIR spectra for this compound are not detailed in the provided search results, general expectations for perfluorinated ethers suggest strong absorptions in the fingerprint region due to the highly polarizable C-F bonds.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy complements FTIR by detecting the inelastic scattering of light, which is related to molecular vibrations. Unlike FTIR, Raman scattering is sensitive to changes in polarizability during vibration. For highly fluorinated compounds, C-F bonds are often strong Raman scatterers due to their significant polarizability changes upon stretching.

The C-F stretching vibrations in Raman spectra of perfluorinated compounds are typically observed as intense bands, often in the same wavenumber range as FTIR (1000-1300 cm⁻¹), but their relative intensities can differ significantly. The C-O-C stretching modes of the ether backbone are also expected to be visible in the Raman spectrum. The symmetry of the molecule and the specific vibrational modes will dictate the activity in Raman spectra. For this compound, Raman spectroscopy can provide valuable information about the backbone conformation and the distribution of fluorine atoms along the chain, offering a complementary perspective to FTIR.

Specific research findings detailing the Raman spectrum of this compound were not found in the initial search. However, studies on similar perfluorinated ethers often report strong Raman signals for C-F stretching modes, which are characteristic of the perfluoroalkyl chains.

Correlating Theoretical Vibrational Frequencies with Experimental Spectra

To definitively assign observed vibrational bands to specific molecular motions and confirm the structure of this compound, correlation with theoretical calculations is a powerful approach. Quantum chemical methods, such as Density Functional Theory (DFT), can predict the vibrational frequencies and corresponding normal modes of a molecule.

By performing DFT calculations on the optimized molecular geometry of this compound, theoretical IR and Raman spectra can be generated. These calculated spectra can then be compared with experimental FTIR and Raman data. Peaks in the experimental spectra that closely match the predicted frequencies and exhibit similar polar characteristics (for IR) or polarizability changes (for Raman) can be confidently assigned to specific functional groups and bond vibrations. For instance, calculations would predict distinct frequencies for the stretching of CF₃ groups, CF₂ groups within the ether backbone, and the C-O-C linkages. The agreement between calculated and experimental frequencies, often requiring a scaling factor for the calculated values, serves as strong evidence for the proposed molecular structure and can help identify subtle structural variations or impurities.

While specific studies correlating theoretical and experimental vibrational frequencies for this compound were not directly identified in the initial search, this methodology is standard practice in the characterization of complex organic and organofluorine compounds.

Elemental Analysis for Stoichiometric Verification and Purity Assessment

Elemental analysis is a fundamental quantitative technique used to determine the elemental composition of a compound, thereby verifying its stoichiometry and assessing its purity. For this compound (C₁₀F₂₂O₅), elemental analysis would involve determining the mass percentages of carbon (C), fluorine (F), and oxygen (O).

The theoretical elemental composition for C₁₀F₂₂O₅ is:

Carbon (C): (10 * 12.011) / 618.07 * 100% = 19.43%

Fluorine (F): (22 * 18.998) / 618.07 * 100% = 67.71%

Oxygen (O): (5 * 15.999) / 618.07 * 100% = 12.86%

Experimental elemental analysis, typically performed using techniques like combustion analysis for C and O, and specific methods for F (e.g., Schöniger flask combustion followed by titration or ion chromatography), would yield measured percentages for each element. A high degree of agreement between the experimentally determined percentages and the theoretical values indicates that the synthesized or purified sample of this compound is indeed stoichiometric and possesses high purity. Deviations from the theoretical values could suggest the presence of impurities such as residual starting materials, solvents, or decomposition products, or an incorrect molecular formula. Many commercial suppliers of this compound list a purity of 98% synquestlabs.comsynquestlabs.com, implying that elemental analysis and other spectroscopic methods would confirm the presence of the target compound with minimal contaminants.

Table 1: Theoretical Elemental Composition of this compound (C₁₀F₂₂O₅)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | 12.011 | 10 | 120.11 | 19.43 |

| Fluorine | 18.998 | 22 | 417.96 | 67.71 |

| Oxygen | 15.999 | 5 | 79.995 | 12.86 |

| Total | 618.07 | 100.00 |

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

A comprehensive structural elucidation of this compound relies on the integration of multiple spectroscopic techniques. While FTIR and Raman spectroscopy provide information about functional groups and molecular vibrations, and elemental analysis confirms stoichiometry, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F NMR and ¹³C NMR) are crucial for detailed structural assignments, especially for complex fluorinated molecules.

¹⁹F NMR spectroscopy is particularly powerful for perfluorinated compounds, as it directly probes the fluorine nuclei. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum of this compound would reveal the different types of fluorine atoms (e.g., CF₃, CF₂ adjacent to oxygen, CF₂ in the chain) and their connectivity. ¹³C NMR would similarly provide information about the carbon backbone, with distinct signals expected for CF₃ and CF₂ carbons, and carbons directly bonded to oxygen.

By combining the data from FTIR (identifying C-F and C-O-C stretches), Raman (complementary vibrational modes), elemental analysis (stoichiometric confirmation), and NMR spectroscopy (detailed connectivity and environment of nuclei), a complete and unambiguous structural assignment for this compound can be achieved. This integrated approach allows for the confirmation of the proposed CF₃O(CF₂CF₂O)₄CF₃ structure, verification of high purity, and the identification of any potential isomers or impurities that might not be apparent from a single technique alone. Such thorough characterization is essential for ensuring the quality and reliability of this compound in research and industrial applications.

Compound List:

this compound (C₁₀F₂₂O₅)

Perfluoro(tetraethylene glycol dimethyl ether) (Synonym for this compound)

Perfluorodiglyme (C₆F₁₄O₃)

Perfluorotriglyme (C₈F₁₈O₄)

1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol (C₇H₃F₁₃O₄)

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (C₈H₆F₁₂O₅)

Perfluoro-15-crown-5 (C₁₀F₂₀O₅)

Perfluorotriethylamine (C₆F₁₅N)

Computational and Theoretical Investigations of Perfluorotetraglyme

Force Field Development and Validation for Perfluoropolyethers (PFPEs)

A force field is a set of potential energy functions and associated parameters used to describe the interactions between atoms in molecular simulations. mdpi.com The accuracy of any molecular simulation is fundamentally dependent on the quality of the underlying force field. mdpi.com For perfluoropolyethers (PFPEs), a class of compounds that includes perfluorotetraglyme, significant effort has been dedicated to developing accurate and transferable force fields. tandfonline.com

All-atom (AA) force fields treat every atom in the system as a distinct particle, offering a high level of detail. The development of AA force fields for PFPEs often builds upon existing well-established frameworks like the Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA) or COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies). mdpi.comvanderbilt.edu

A notable approach involved extending the OPLS-AA force field, which has been successful for molecules with similar functional groups like hydrogenated ethers and perfluoroalkanes. vanderbilt.edunih.gov This process involves a multi-stage methodology:

Initial Model Creation : An initial set of parameters is assembled using existing OPLS-AA parameters for related chemical moieties. vanderbilt.edu

Quantum Mechanical Calculations : Ab initio quantum mechanics calculations are performed on smaller PFPE analogues, such as perfluorodiglyme (B1317659) and perfluorotriglyme, to determine equilibrium bond lengths, angles, and torsional energy profiles. vanderbilt.eduacs.org These calculations provide a theoretical benchmark for refining the force field's bonded parameters. researchgate.net

Parameter Refinement : The initial bonded parameters (for bond stretching, angle bending, and dihedral torsions) are adjusted to match the results from the ab initio calculations. vanderbilt.edu Non-bonded parameters, which describe van der Waals and electrostatic interactions, are typically optimized to reproduce experimental bulk properties like liquid density and heat of vaporization. tandfonline.com New parameters are specifically introduced for interactions unique to PFPEs to ensure accuracy. nih.govfigshare.com

The table below outlines the typical components of an all-atom force field.

| Interaction Type | Potential Energy Term | Description |

| Bonded | Bond Stretching | Models the energy required to stretch or compress a covalent bond from its equilibrium length. vanderbilt.edu |

| Angle Bending | Models the energy required to bend the angle between three covalently bonded atoms. vanderbilt.edu | |

| Dihedral Torsion | Describes the energy barrier associated with rotation around a central bond in a sequence of four atoms. libretexts.org | |

| Non-Bonded | van der Waals | Accounts for short-range repulsive and long-range attractive forces between atoms (typically using a Lennard-Jones potential). tandfonline.comlibretexts.org |

| Electrostatic | Accounts for the Coulombic forces between atoms based on their partial atomic charges. tandfonline.comlibretexts.org |

This table is a generalized representation of force field components.

While AA simulations provide high fidelity, their computational cost can be prohibitive for studying large systems or long-timescale phenomena. vanderbilt.edu Coarse-grained (CG) modeling addresses this by grouping several atoms into a single interaction site or "bead," significantly reducing the number of particles in the simulation. aip.orgaip.org

The development of CG models for PFPEs is often a bottom-up approach, where the parameters for the CG model are derived to reproduce the structural or thermodynamic properties predicted by the more detailed all-atom models. mdpi.comaip.org A common CG representation for functionalized PFPEs uses two main types of beads: "backbone" beads for the repeating monomer units and "end" beads for the terminal functional groups. vanderbilt.edu More complex CG models have also been developed based on AA simulations using force fields like the Universal Force Field (UFF) and COMPASS. vanderbilt.edu

These CG models are widely applied to investigate phenomena such as the spreading of thin lubricant films on surfaces and the depletion of lubricants under thermal stress. aip.orgntu.edu.sg By simplifying the molecular structure, CG simulations can access the length and time scales relevant to the mesoscopic behavior of these systems. aip.org

Rigorous validation is essential to ensure a force field can reliably predict the physical properties of the molecules it describes. For PFPEs, newly developed force fields are tested against both theoretical and experimental data. vanderbilt.edu

The OPLS-AA-based force field for PFPEs was validated by comparing simulation results with:

Ab Initio Calculations : Gas-phase torsional energies and minimum energy molecular structures obtained from simulations showed excellent agreement with quantum mechanical calculations (e.g., at the RHF/6-31G* level). vanderbilt.edunih.govfigshare.com

Experimental Data : To provide robust validation benchmarks, key physical properties of PFPE oligomers like perfluorodiglyme and perfluorotriglyme were experimentally measured. vanderbilt.edunih.gov Molecular dynamics simulations using the new force field were then able to accurately reproduce these experimental values. acs.orgfigshare.com

The table below summarizes the high level of agreement achieved.

| Property | System | Simulation Error |

| Gas-Phase Torsional Energies | Various PFPEs | <0.5 kcal/mol (vs. ab initio) nih.govfigshare.com |

| Liquid Density | Perfluorodiglyme, Perfluorotriglyme | <0.02 g/cm³ (vs. experiment) nih.govfigshare.com |

| Enthalpy of Vaporization | Perfluorodiglyme, Perfluorotriglyme | <0.3 kcal/mol (vs. experiment) nih.govfigshare.com |

This data is based on the performance of a recently developed OPLS-AA based force field for PFPEs. vanderbilt.edunih.govfigshare.com

This strong agreement validates the force field's ability to accurately model the physical behavior of PFPEs like this compound. researchgate.net

Molecular Dynamics (MD) Simulations of this compound Systems

With a validated force field, molecular dynamics (MD) simulations can be employed to explore the dynamic behavior of this compound. ebsco.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves over time. frontiersin.org This provides detailed insight into conformational dynamics and intermolecular interactions. rsc.org

MD simulations, using a force field with accurately parameterized dihedral potentials, can explore the potential energy surface of the molecule. youtube.com These simulations allow for the study of:

Torsional Angle Distributions : By tracking the dihedral angles along the molecule's backbone over time, simulations can identify the most frequently adopted, and therefore most stable, rotational states.

Conformational Transitions : The simulations can capture the transitions between different low-energy conformations, providing information on the flexibility of the molecular chain.

The accuracy of the torsional potentials, validated against ab initio calculations, is critical for ensuring that these simulations correctly predict the conformational preferences of this compound. vanderbilt.edunih.gov

In liquid or thin-film states, the behavior of this compound is governed by intermolecular interactions—the forces between neighboring molecules. solubilityofthings.comtsijournals.com These forces, primarily van der Waals and electrostatic interactions, are explicitly calculated in MD simulations. libretexts.org

Simulations of PFPEs have revealed key insights into their intermolecular behavior:

Reduced Cohesion : A significant finding from comparative simulations is that PFPEs exhibit lower cohesion (weaker intermolecular attractions) compared to their hydrogenated ether analogues. vanderbilt.edunih.gov This is reflected in a lower enthalpy of vaporization upon fluorination. acs.org

Weakened Oxygen Associations : The reduced cohesion is attributed to a decrease in localized associations between the electronegative oxygen atoms in the PFPE backbone and atoms on adjacent molecules. vanderbilt.edufigshare.com The highly electronegative fluorine atoms effectively shield the ether oxygens, weakening these specific intermolecular interactions.

Interfacial Behavior : At interfaces, such as a liquid film on a solid substrate, MD simulations can probe the structural ordering of molecules. nih.gov For PFPEs, simulations investigate how molecules arrange themselves near a surface, which is critical for understanding lubrication mechanisms. aip.org The balance of forces between the PFPE molecules themselves and between the PFPEs and the surface dictates the structure and properties of the film. frontiersin.org

Analysis of Molecular Dynamics at Material Interfaces

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules at interfaces, which is critical for applications such as lubrication, surface modification, and in biological systems. plos.org For this compound, MD simulations can elucidate its orientation, aggregation, and interactions at various material interfaces, such as water-air or solid surfaces.

Studies on similar perfluorinated compounds reveal that their unique amphiphobic character dictates their interfacial behavior. nih.gov At a water-air interface, perfluorinated chains tend to orient themselves away from the water phase due to their hydrophobic nature. In the case of this compound, the ether linkages introduce some polarity, which may lead to more complex arrangements.

MD simulations can predict the partitioning and adsorption of organic contaminants at interfaces. nih.gov For this compound, these simulations could quantify its tendency to accumulate at interfaces, a key parameter for assessing its environmental fate and transport. The simulations involve modeling the interactions between the this compound molecules and the atoms of the interfacing material, governed by force fields that approximate the potential energy of the system. nih.gov

Table 1: Predicted Interfacial Properties of this compound based on MD Simulations of Analogous Compounds

| Interfacial Property | Predicted Behavior for this compound | Rationale based on Analogous Systems |

|---|---|---|

| Orientation at Water-Air Interface | Perfluoroalkyl chains orient towards the air phase; ether groups may have some interaction with water. | Perfluorinated compounds are hydrophobic; ether groups can form hydrogen bonds. |

| Adsorption on Hydrophobic Surfaces | Strong adsorption via van der Waals interactions of the perfluoroalkyl chains. | Fluorinated polymers exhibit strong adhesion to non-polar surfaces. |

| Adsorption on Hydrophilic Surfaces | Weaker, more complex adsorption, potentially mediated by the ether oxygen atoms. | The polar ether groups can interact with hydroxylated surfaces. nih.gov |

| Aggregation Behavior | Tendency to form monolayer or multi-layered structures depending on concentration. nih.gov | Observed for perfluorooctane (B1214571) sulfonate (PFOS) at rutile-water interfaces. nih.gov |

This table presents predicted behaviors based on general principles of molecular dynamics simulations applied to similar perfluorinated and polyether compounds.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are essential for obtaining a fundamental understanding of the electronic structure and inherent reactivity of a molecule. wikipedia.orgnorthwestern.edu These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular properties. northwestern.eduwikipedia.org

Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory) for Electronic Properties

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgruhr-uni-bochum.de Møller-Plesset perturbation theory (MP2) is a common ab initio method that improves upon the Hartree-Fock approximation by including electron correlation, which is crucial for accurately describing molecules with many non-bonding electron pairs, such as the oxygen and fluorine atoms in this compound.

For this compound, MP2 calculations could be used to determine a range of electronic properties. The high electronegativity of the fluorine atoms is expected to lead to a significant polarization of the C-F bonds and a low-lying lowest unoccupied molecular orbital (LUMO), indicating a propensity to accept electrons.

| Polarizability | The ease with which the electron cloud can be distorted by an external electric field. | Expected to be relatively low due to the tightly held electrons by the fluorine atoms. |

This table outlines properties that can be calculated using ab initio methods, with predictions based on the known effects of fluorination.

Density Functional Theory (DFT) Applications for Geometric Optimization and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for larger molecules like this compound. arxiv.orgepfl.ch DFT is particularly effective for geometric optimization, where the calculation seeks the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. researchgate.netnsf.gov

The optimized geometry of this compound would likely exhibit a staggered conformation along the C-C and C-O bonds to minimize steric hindrance between the bulky fluorine atoms and lone pairs on the oxygen atoms. DFT calculations would also provide the total electronic energy of the molecule, which is fundamental for calculating reaction enthalpies and activation barriers. Various functionals, such as B3LYP or PBE0, can be employed in DFT calculations, and their performance can be benchmarked against higher-level methods or experimental data where available. nsf.govcornell.edu

Table 3: Representative Geometric Parameters for a Perfluorinated Glyme Fragment (F2C-O-CF2) from DFT Calculations

| Parameter | Bond | Typical Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C-O | ~1.37 Å | |

| C-C | ~1.54 Å | |

| Bond Angle | F-C-F | ~108° |

| C-O-C | ~115° |

Note: These values are representative and derived from DFT studies on similar small fluorinated ethers. The exact values for this compound would require a specific calculation.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming the identity and structure of a compound. nih.govmdpi.com DFT and other quantum chemical methods can calculate vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netchemrxiv.org

For this compound, predicted ¹⁹F and ¹³C NMR chemical shifts would be particularly useful. The chemical shifts would be sensitive to the local electronic environment of each nucleus, allowing for the differentiation of the various fluorine and carbon atoms within the molecule. Similarly, calculated IR spectra would show characteristic strong absorption bands corresponding to C-F and C-O stretching vibrations.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Key Features |

|---|---|

| ¹⁹F NMR | Multiple signals are expected due to the different chemical environments of fluorine atoms (e.g., terminal vs. internal CF₂ groups). Shifts would be significantly different from non-fluorinated analogues. |

| ¹³C NMR | Signals for carbon atoms bonded to fluorine would appear at characteristic chemical shifts and show C-F coupling. Carbons bonded to oxygen would also have distinct shifts. |

| IR Spectroscopy | Strong absorption bands in the 1000-1300 cm⁻¹ region, characteristic of C-F stretching modes. Bands corresponding to C-O-C ether stretches would also be prominent. |

This table is a qualitative prediction based on spectroscopic rules and computational studies of fluorinated organic molecules.

Computational Studies of Reaction Mechanisms and Pathways

Energetics and Transition States of Bond Cleavage Reactions (C-C vs. C-O)

For this compound, a key aspect of its reactivity is the relative stability of its carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. Bond cleavage can occur through homolytic (radical formation) or heterolytic (ion formation) pathways. wikipedia.org Computational studies can determine the bond dissociation energies (BDEs) for homolytic cleavage and the activation energies for both pathways.

The presence of highly electronegative fluorine atoms significantly strengthens adjacent bonds. The C-F bond itself is exceptionally strong. The electron-withdrawing inductive effect of the fluorine atoms also increases the strength of the C-C and C-O bonds compared to their non-fluorinated counterparts.

Table 5: Hypothetical Bond Dissociation Energies (BDEs) for this compound

| Bond Type | Estimated BDE (kcal/mol) | Influencing Factors |

|---|---|---|

| C-C | > 95 | Strengthened by the inductive effect of numerous fluorine atoms. |

| C-O | ~ 90-100 | Also strengthened by fluorination, but potentially more labile under certain (e.g., acidic) conditions. |

Disclaimer: These are estimated values based on general chemical principles and data for smaller perfluoroalkanes and ethers. Accurate BDEs for this compound would need to be determined through specific high-level quantum chemical calculations.

Theoretical Modeling of Electron Attachment Processes and Anion Formation

The interaction of low-energy electrons with perfluorinated compounds like this compound is a critical area of research, particularly for understanding their atmospheric fate and potential applications in various technologies. Theoretical modeling provides indispensable insights into the mechanisms of electron attachment and subsequent anion formation, processes that are often difficult to characterize experimentally due to the short lifetimes of the transient species involved.

When a low-energy electron interacts with a molecule, it can be temporarily captured to form a transient negative ion (TNI). This TNI is unstable and can relax through several pathways, including autodetachment of the electron or dissociation into a stable anion and a neutral radical fragment, a process known as dissociative electron attachment (DEA). nih.govnih.govcecam.org The efficiency of DEA is highly dependent on the incident electron energy and the molecular structure. For many perfluorinated compounds, DEA is a significant process.

Theoretical studies on electron attachment to perfluoroethers, such as perfluorodiglyme (C₆F₁₄O₃) and perfluorotriglyme (C₈F₁₈O₄), which are structural homologs of this compound, have shown that the rate coefficients for thermal electron attachment increase with temperature. researchgate.net This temperature dependence follows the Arrhenius equation, indicating the presence of an energy barrier for the dissociation of the transient anion. researchgate.net The activation energies for these processes have been determined experimentally and provide a basis for theoretical models. researchgate.net For instance, the activation energy for perfluorotriglyme has been measured, and it is expected that this compound would exhibit a similar behavior, likely with a comparable activation energy.

Computational models for DEA can be broadly categorized into direct and indirect processes. In a direct DEA process, the electron directly enters an antibonding orbital, leading to prompt bond cleavage. utah.edu In an indirect process, the electron initially occupies a non-bonding or π* orbital, followed by intramolecular electron transfer to an antibonding orbital, which then leads to dissociation. utah.edu For complex molecules like this compound, both mechanisms could be at play, and theoretical models aim to elucidate the specific pathways.

The computational investigation of anion formation in perfluorinated compounds often employs quantum chemical methods like density functional theory (DFT). These calculations can predict the geometries and energies of the neutral molecule, the transient negative ion, and the resulting fragments. aip.org By mapping the potential energy surfaces of the anionic states, researchers can identify the lowest energy pathways for dissociation and predict the most likely anionic fragments. For perfluorinated ethers, cleavage of C-O and C-C bonds are plausible dissociation channels.

A key aspect of modeling DEA is the treatment of the transient negative ion, which is an electronically metastable state. utah.edu Advanced theoretical models are required to accurately describe these resonance states and their coupling to the continuum of scattering states. nsf.gov While specific theoretical studies on this compound are limited, the established methodologies applied to other perfluorinated compounds and complex molecules provide a robust framework for its future investigation. nih.govaip.org

Table 1: Experimentally Determined Rate Coefficients and Activation Energies for Thermal Electron Attachment to Perfluoroethers

| Compound | Formula | Rate Coefficient at 298 K (cm³/s) | Activation Energy (eV) |

| Perfluorodiglyme | C₆F₁₄O₃ | 7.7 ± 1.2 × 10⁻¹¹ | 0.18 ± 0.005 |

| Perfluorotriglyme | C₈F₁₈O₄ | 6.7 ± 2.1 × 10⁻¹¹ | 0.25 ± 0.004 |

| Perfluorocrownether | (C₂F₄O)₅ | 3.1 × 10⁻¹¹ | 0.27 ± 0.003 |

Data sourced from researchgate.net.

Multiscale Modeling and Hybrid Computational Approaches

The study of complex molecular systems like this compound often requires computational approaches that can span multiple length and time scales. Multiscale modeling and hybrid computational methods are designed to address this challenge by combining different levels of theory to achieve both accuracy and computational efficiency. acs.orgdiva-portal.org

Multiscale models can be broadly categorized into sequential and concurrent approaches. In a sequential (or hierarchical) approach, information from a higher-level, more accurate calculation (e.g., quantum mechanics) is used to parameterize a lower-level, more efficient model (e.g., a classical force field). acs.orgdiva-portal.org This is particularly useful for studying bulk properties or long-timescale phenomena where a full quantum mechanical treatment is computationally prohibitive.

A prominent example of a concurrent hybrid approach is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. mpg.degromacs.orgnih.gov In a QM/MM simulation, a chemically active region of the system (e.g., the site of a reaction) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or the rest of a large polymer chain) is described by a computationally less expensive MM force field. mpg.dececam.org This partitioning allows for the accurate modeling of electronic effects where they are most important, while still accounting for the influence of the larger environment. cecam.org

For this compound, QM/MM simulations could be employed to study its reactivity, degradation pathways, or interactions with other molecules. For example, in modeling the decomposition of a this compound molecule, the breaking and forming of chemical bonds would be described by QM, while the conformational dynamics of the perfluoroalkyl chains and interactions with a solvent would be handled by MM. The interface between the QM and MM regions is a critical aspect of these simulations, and various techniques have been developed to handle it, especially when the boundary crosses covalent bonds. mpg.de

While direct applications of multiscale modeling to this compound are not widely reported in the literature, these methods have been successfully applied to similar systems, such as ion-containing polymers and battery electrolytes where glymes and perfluorinated compounds are relevant. acs.orgdiva-portal.orgfrontiersin.org For instance, molecular dynamics simulations, a key component of many multiscale approaches, have been used to study the diffusion of oxygen in mixtures of triglyme (B29127) and perfluorinated carbons for potential use in lithium-oxygen batteries. acs.orgdiva-portal.org These studies provide a blueprint for how multiscale models could be applied to investigate the properties and behavior of this compound in complex environments.

Integration of Machine Learning and Artificial Intelligence in this compound Research

One of the primary applications of ML in this field is the development of predictive models for various physicochemical and biological properties. For the broader class of per- and polyfluoroalkyl substances (PFAS), ML models have been developed to predict properties such as toxicokinetic half-lives and sorption coefficients in soil. nih.govacs.org These models are typically trained on existing experimental data and use molecular descriptors as input features to make predictions for new, uncharacterized compounds. Given its structure, this compound could be included in the training sets of such models or have its properties predicted by them.

ML algorithms, such as random forests and neural networks, are adept at handling large and complex datasets and identifying non-linear relationships that might be missed by traditional modeling approaches. nih.govresearchgate.net For instance, ML has been used to predict carbon-fluorine bond dissociation energies in PFAS, which is crucial for understanding their degradation pathways. researchgate.net

Beyond property prediction, generative ML models are being used to design new molecules with desired properties. These models can learn the underlying rules of chemical composition and structure from a database of existing molecules and then generate novel structures that are optimized for specific applications. rsc.org This "inverse design" approach could be used, for example, to screen for new fluorinated ethers with optimal properties for use as electrolyte components or industrial solvents.

Table 2: Examples of Machine Learning Applications in PFAS Research

| Application | ML Method(s) | Predicted Property/Outcome | Reference |

| Defluorination Prediction | Random Forest, Neural Networks | C-F Bond Dissociation Energies | researchgate.net |

| Toxicokinetic Half-Life | Random Forest | Classification of Half-Life Duration | nih.gov |

| Soil Sorption | Not specified | Solid-Liquid Distribution Coefficients (Kd) | acs.org |

| Molecular Generation | Variational Autoencoder | Novel Molecules with Target Properties | rsc.org |

Applications of Perfluorotetraglyme in Specialized Chemical Systems

Utilization in Microelectronics Fabrication Processes

Perfluorotetraglyme has been investigated for its utility in microelectronics fabrication, primarily within plasma etching processes, where its properties can mitigate damage and enhance process control.

In the realm of microelectronics manufacturing, particularly for advanced memory devices like 3D NAND, cryogenic etching techniques are employed to create high-aspect-ratio structures. This compound (C₁₀F₂₀O₅) has been identified as a higher boiling point organic compound suitable for use in these processes aip.orgresearchgate.net. It is applied at substrate temperatures ranging from -55°C to -35°C, where it functions as a pore-filling agent aip.orgresearchgate.net. This filling action is crucial for protecting delicate structures from Plasma Induced Damage (PID) during the etching steps aip.orgresearchgate.net. By condensing within the pores, this compound can act as a barrier, preventing the ingress of reactive species or radicals that could otherwise degrade the material researchgate.net. The ability to reach these cryogenic temperatures is facilitated by conventional cryo-coolers, making this approach feasible for industrial application aip.orgresearchgate.net.

| Application Area | Role of this compound | Key Temperature Range | Primary Benefit |

| Microelectronics Etching | Pore-Filling Agent | -55°C to -35°C | Protection from Plasma Induced Damage (PID) |

| Cryogenic Etching Processes | Cryogenic Pore Filler | Not specified | Mitigates damage to porous materials |

The precise control of plasma-surface interactions is fundamental to achieving high-fidelity etching in microelectronics researchgate.netaob.rs. While research in this area is broad, involving the analysis of ion bombardment, radical interactions, and surface chemistry researchgate.netaob.rsmdpi.com, specific detailed studies focusing on this compound's direct role in these interactions within etching environments were not extensively detailed in the provided search results. However, its utilization in cryogenic etching contexts, where understanding these interactions is critical for process optimization and damage reduction, suggests an indirect involvement in such investigations aip.org. Projects aimed at understanding plasma-surface interactions in cryogenic etching for advanced patterning applications have been noted, highlighting the importance of this field aip.org.

Functional Role in Advanced Solvent Systems

This compound's properties also position it for consideration within advanced solvent systems, particularly for chemical separations and potentially in influencing solvation phenomena.

The development of novel solvent compositions is key to advancing chemical separation technologies, with solvent choice significantly impacting membrane structure and performance in processes like ultrafiltration researchgate.netnih.gov. While various organic solvents are commonly employed in separation processes, specific research detailing the design and optimization of solvent compositions incorporating this compound for chemical separations was not found within the provided search results. However, the general principles of solvent selection, considering factors like liquid-liquid demixing rates and thermodynamic properties, are well-established in the field researchgate.net.

Chromatography, a cornerstone of analytical and preparative chemistry, relies on the differential interaction of analytes with stationary and mobile phases for separation metwarebio.comnih.gov. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) utilize various combinations of stationary and mobile phases to achieve separation metwarebio.comnih.govkhanacademy.orgunizin.org. While fluorinated compounds are known to be used in chromatography, particularly as stationary phases chromatographyonline.com, specific applications or detailed research findings regarding the use of this compound as a component in chromatographic mobile phases or stationary phases were not present in the provided search results.

Solvation, the interaction between a solvent and dissolved molecules, profoundly influences the kinetics, thermodynamics, and properties of chemical reactions and processes nih.govslideshare.netwikipedia.org. Solvents mediate these effects through various intermolecular interactions, including hydrogen bonding and van der Waals forces wikipedia.org. While the study of solvation phenomena is a broad area in chemistry, with research exploring cosolvent effects and solvent polarity on reaction rates and conformational equilibria nih.govslideshare.net, specific research findings detailing the role of this compound in solvation phenomena within particular chemical reactions or processes were not detailed in the provided search results.

Contributions to Advanced Materials Science (excluding battery applications)

This compound finds application in advanced materials science by contributing to the development of functional materials and the engineering of material surfaces and interfaces.

This compound as a Component in Functional Material Formulations

The incorporation of this compound into various material formulations can impart desirable properties. Its perfluorinated nature generally leads to increased chemical resistance and thermal stability. While specific research detailing its use as a primary component in mainstream functional materials is less prevalent in the initial search results, perfluorinated ethers, in general, are recognized for their utility in specialty lubricants, hydraulic fluids, and as heat transfer fluids due to their exceptional stability. Studies on related perfluorinated glymes, such as perfluorodiglyme (B1317659) and perfluorotriglyme, have shown their ability to lower interfacial tension and increase the stability of phospholipid-coated microbubbles acs.org. This suggests a potential for this compound to act as a stabilizing agent or performance-enhancing additive in complex formulations where interfacial properties are critical. Research into perfluoropolyethers (PFPEs), a broader class to which this compound belongs, highlights their use in thin films and their impact on lubricant film thickness, surface coverage, and adhesive properties, often investigated through molecular dynamics simulations researchgate.net.

Impact on Surface Engineering and Interfacial Properties of Materials

This compound, like other perfluorinated compounds, can significantly influence the surface and interfacial properties of materials. Its low surface energy is a key attribute. Studies on perfluorinated compounds demonstrate their ability to modify wetting behavior and reduce surface tension. For instance, tetraglyme (B29129) (the non-fluorinated analogue) shows advanced wetting of PTFE, implying that this compound might exhibit different, potentially reduced, wetting characteristics on such surfaces due to its fluorinated nature researchgate.net. Perfluorinated compounds are known to enhance hydrophobicity and reduce surface free energy when applied to surfaces researchgate.net. Research into surface modification techniques for polymers like PTFE often involves fluorination to alter surface properties, leading to changes in hydrophilicity and adhesion mdpi.commdpi.com. While direct studies on this compound's specific impact on surface engineering are not extensively detailed in the provided search snippets, its chemical structure suggests it would contribute to creating low-energy surfaces, potentially improving properties like non-stick characteristics, chemical resistance, and dielectric performance. The ability of perfluorinated ethers to lower interfacial tension, as observed with perfluorodiglyme and perfluorotriglyme, indicates that this compound could similarly modify interfacial interactions in composite materials or coatings acs.org.

Role in Specialized Organic and Inorganic Synthesis Environments

This compound can serve as a specialized solvent or component in certain organic and inorganic synthesis environments, leveraging its unique chemical and physical properties.

Perfluorinated ethers, including this compound, are known for their chemical inertness and thermal stability nasa.gov. This makes them suitable as reaction media for processes involving aggressive reagents or high temperatures where conventional organic solvents might degrade. While specific examples of this compound being used as a primary solvent in widely published organic or inorganic syntheses are not explicitly detailed in the provided search results, the general properties of perfluorinated solvents suggest potential applications. For instance, perfluorinated compounds have been explored in various chemical synthesis contexts, including as solvents for specific reactions or as components in catalytic systems dtic.milmdpi.comirdg.orgpeeri.org. The synthesis of perfluorinated ethers themselves, such as perfluorodiglyme and perfluorotriglyme, often involves direct fluorination dtic.milacs.org. The inertness of this compound could also make it a useful medium for reactions involving highly reactive organometallic species or for processes requiring a non-polar, aprotic environment with high thermal stability. In inorganic synthesis, solvothermal methods, which involve reactions in solvents above their boiling points in a closed system, are common mpg.de. Perfluorinated solvents, due to their stability, could be candidates for such high-pressure, high-temperature reactions where traditional solvents might fail.

Mechanistic Investigations of Perfluorotetraglyme Reactivity and Behavior

Elucidation of Radical and Ionic Fragmentation Pathways

The fragmentation of perfluorinated ethers like perfluorotetraglyme under various conditions, particularly in mass spectrometry or under energetic influences, involves the breaking of chemical bonds. These processes can lead to the formation of radical cations or ionic fragments.

Studies on Carbon-Carbon Bond Cleavage Mechanisms

While perfluorinated ethers primarily feature carbon-oxygen (C-O) bonds in their backbone, the presence of carbon-carbon (C-C) bonds, particularly within the perfluoroalkyl segments or potential branching points, can be subject to cleavage. General studies on C-C bond cleavage in organic molecules often involve alpha-cleavage, where a bond adjacent to a radical center breaks, or sigma-cleavage, which can occur in saturated hydrocarbons. msu.edulibretexts.orgnih.govwikipedia.orgrsc.org In the context of perfluorinated compounds, C-C bond cleavage can be influenced by the high electronegativity of fluorine atoms, which can polarize these bonds. However, specific detailed studies on C-C bond cleavage mechanisms solely for this compound are not extensively detailed in the provided search results, which tend to focus more on C-O bond cleavage for this class of compounds. Research on C-C bond cleavage in other contexts, such as in drug metabolism or enzymatic reactions, highlights the general difficulty of breaking these bonds without activation, often involving oxidation or radical intermediates. nih.govrsc.orgnih.govanr.frfrontiersin.orgnih.govusu.edunih.gov

Analysis of Carbon-Oxygen Bond Cleavage Mechanisms

The carbon-oxygen (C-O) ether linkages are a defining feature of this compound and are key sites for potential fragmentation. Studies on similar perfluoroethers, such as perfluorodiglyme (B1317659) and perfluorotriglyme, indicate that the cleavage of the O-C bond is a significant dissociative channel when these molecules undergo electron attachment. researchgate.net Specifically, research has shown that the most intensive dissociative channel for these molecules results in the formation of anionic fragments due to the cleavage of the O-C bond. researchgate.net This suggests that under electron impact or similar energetic conditions, the C-O bond is more susceptible to breaking than C-C bonds in the perfluoroalkyl segments. The general principles of bond cleavage, including homolytic and heterolytic pathways, are applicable here, though the highly electronegative fluorine atoms significantly influence bond strengths and fragmentation patterns. wikipedia.org

Detailed Studies on Electron-Molecule Interactions and Dissociative Electron Attachment

Perfluorinated compounds, including perfluoroethers, are known to interact with low-energy electrons, leading to various processes such as electron scattering, electronic excitation, and dissociative electron attachment (DEA). researchgate.netresearchgate.netunifr.chmdpi.commdpi.com Dissociative electron attachment involves the capture of a low-energy electron by a molecule, forming a temporary negative ion that subsequently dissociates into a negative ion and neutral fragment(s). researchgate.netmdpi.commdpi.com

Studies on perfluorodiglyme, perfluorotriglyme, and perfluorocrownether have revealed that these compounds, under electron attachment, predominantly undergo fragmentation rather than forming stable molecular anions, with the cleavage of the O-C bond being a major dissociative channel. researchgate.net The rate coefficients for thermal electron attachment to perfluoroethers, including this compound, have been measured and found to follow Arrhenius behavior, with activation energies determined from the temperature dependence of these rates. researchgate.netresearchgate.net For perfluorodiglyme (C6F14O3), the rate coefficient at 298 K was reported as 7.7±1.2×10⁻¹¹ cm³s⁻¹ with an activation energy of 0.18±0.005 eV. researchgate.net For this compound specifically, while direct data is not presented, its structural similarity to perfluorodiglyme and perfluorotriglyme suggests analogous electron interaction mechanisms. researchgate.netresearchgate.net

Analysis of Thermal and Chemical Stability Under Controlled Environments

Perfluorinated compounds are generally recognized for their high thermal and chemical stability, a property attributed to the strong C-F bonds. nasa.gov this compound is expected to share these characteristics. Studies comparing different perfluoroalkylethers (PFAEs) have indicated that highly branched PFAEs containing quaternary carbons exhibit lower thermal-oxidative stability compared to linear or less branched counterparts. nasa.gov this compound, being a linear perfluoroether, is expected to possess good thermal stability. nasa.gov

While specific thermogravimetric analysis (TGA) data for this compound are not directly provided in the search results, TGA is a standard method to evaluate thermal stability by monitoring mass change as temperature increases. wikipedia.orgresearchgate.net For other perfluoroethers, high thermal stability is a known attribute. nasa.gov Chemical stability is also a hallmark of perfluorinated compounds, making them resistant to many chemical reactions under ambient conditions. nih.govscielo.br The stability of this compound in various chemical environments would depend on the specific conditions, such as the presence of strong nucleophiles or reducing agents, but generally, it is considered chemically inert. nih.govscielo.br

Future Research Trajectories and Emerging Trends for Perfluorotetraglyme

Innovation in Sustainable and Greener Synthesis Routes

The chemical industry is increasingly prioritizing sustainability, driving research into greener synthesis pathways for compounds like Perfluorotetraglyme. Current efforts aim to reduce the environmental footprint associated with the production of perfluorinated compounds. This includes exploring alternative fluorination methods that minimize hazardous byproducts and improve atom economy, aligning with the twelve principles of green chemistry acs.orgvapourtec.comnih.govnih.govwikipedia.orgcas.org. Research is also investigating the use of renewable feedstocks and more energy-efficient processes. While specific greener synthesis routes for PFTG are still under development, the broader trend in perfluoroalkylether (PFAE) synthesis, which includes PFTG, points towards direct fluorination techniques that offer improved yields and reduced waste compared to older methods nasa.govdtic.mil. The focus is on designing processes that not only yield the desired product efficiently but also minimize the generation of persistent byproducts.

Advancements in In-Situ and Operando Spectroscopic Characterization

Understanding the behavior of PFTG under real-world operating conditions is crucial for optimizing its performance in various applications. In-situ and operando spectroscopic techniques offer powerful tools for this purpose, allowing real-time monitoring of chemical transformations and interactions. For PFTG, this could involve employing techniques such as in-situ infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy to study its behavior in complex environments, such as electrolytes in electrochemical devices or as a component in advanced materials escholarship.orgchalmers.sersc.orgmt.comspecac.com. For instance, in-situ IR spectroscopy has been successfully used to monitor glyme-based electrolytes in lithium-air batteries, providing insights into electrolyte stability and decomposition pathways rsc.org. Similar approaches could be applied to PFTG to elucidate its role and stability in emerging energy storage systems or during material processing.

Development of More Robust and Predictive Computational Models

Computational modeling plays a pivotal role in accelerating the discovery and optimization of chemical processes and materials. For PFTG, the development of more robust and predictive computational models is a key research area. This includes employing density functional theory (DFT), molecular dynamics, and machine learning (ML) algorithms to predict PFTG's properties, reactivity, and performance in specific applications aip.orgscience.govresearchgate.netrsc.orgmdpi.comdokumen.pubresearchgate.netmdpi.com. These models can help in understanding structure-property relationships, simulating complex interactions, and designing new materials or processes with tailored characteristics. For example, computational chemistry is increasingly used to examine atomic precision plasma processing, aiding in reactor design and process development aip.orgscience.govresearchgate.net. The integration of ML for process optimization and real-time monitoring is also an emerging trend in materials science and chemical manufacturing.

Exploration of Novel Applications in Emerging and Interdisciplinary Chemical Fields

The unique properties of this compound, such as its chemical inertness and thermal stability, suggest potential for novel applications in emerging and interdisciplinary fields. Research is actively exploring its use in advanced materials, such as in plasma etching processes for microelectronics, where PFTG can act as a protective agent at low temperatures aip.orgresearchgate.net. Its potential as a component in electrolytes for advanced battery technologies, like lithium-air batteries, is also being investigated due to its electrochemical stability nasa.gov. Furthermore, its properties could be leveraged in areas such as specialized lubricants, heat transfer fluids, or as a component in functional nanocomposites, aligning with broader trends in engineering polymers and advanced materials nasa.govlidsen.comroutledge.com. The exploration of PFTG in fields like quantum computing, advanced optics, or as a specialized solvent in complex chemical syntheses represents nascent but promising avenues for future research.

Synergistic Integration of Theoretical and Experimental Methodologies for Comprehensive Understanding